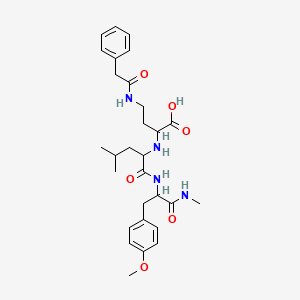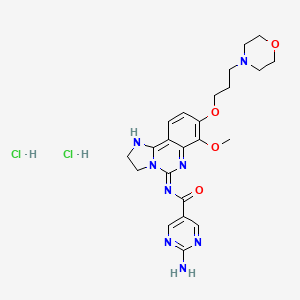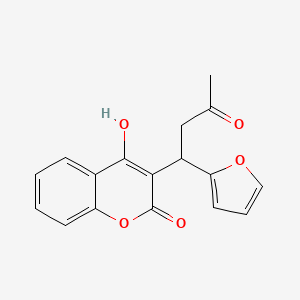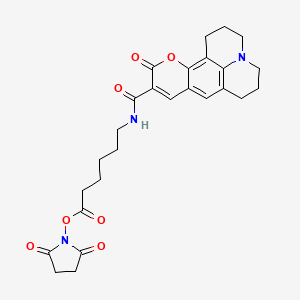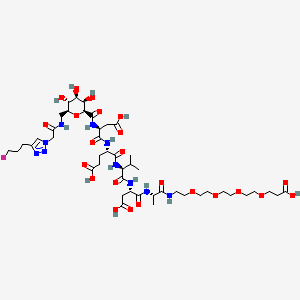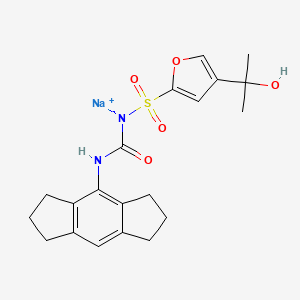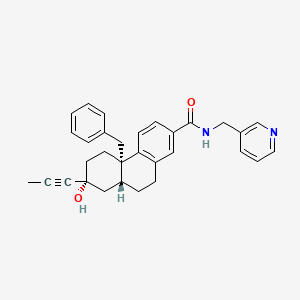
1-Piperazineacetamide, 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-N-(2-(hydroxymethyl)-6-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CVT-2551 is a bio-active chemical. Detailed information has not been published.
Scientific Research Applications
Potential for Atrial Fibrillation Treatment
1-Piperazineacetamide, a component of Ranolazine, is being explored for its potential in treating atrial fibrillation. Studies highlight its antiarrhythmic activity and atrio-selectivity, suggesting further research in animal models and human trials is valuable (Hancox & Doggrell, 2010).
Anticonvulsant Properties
New derivatives of 1-Piperazineacetamide have been synthesized, showing potential as anticonvulsant compounds. Their effectiveness was demonstrated in models like maximal electroshock (MES) and subcutaneous Metrazol (scMet) seizure tests, without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).
Affinity for α-Adrenoceptors
Several 1,4-substituted piperazine derivatives, including those with a 1-Piperazineacetamide component, were synthesized and showed affinity towards α-adrenoceptors. These compounds exhibited potential as α1-adrenoceptor antagonists, suggesting their relevance in related pharmacological applications (Marona et al., 2011).
Anti-Ischemic Activity
Cinnamide derivatives related to 1-Piperazineacetamide displayed effective activities against neurotoxicity induced by glutamine in PC12 cells. These compounds also demonstrated protective effects against cerebral infarction in vivo experiments (Zhong et al., 2018).
properties
CAS RN |
172430-44-3 |
|---|---|
Product Name |
1-Piperazineacetamide, 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-N-(2-(hydroxymethyl)-6-methylphenyl)- |
Molecular Formula |
C24H33N3O5 |
Molecular Weight |
443.54 |
IUPAC Name |
2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-N-[2-(hydroxymethyl)-6-methylphenyl]acetamide |
InChI |
InChI=1S/C24H33N3O5/c1-18-6-5-7-19(16-28)24(18)25-23(30)15-27-12-10-26(11-13-27)14-20(29)17-32-22-9-4-3-8-21(22)31-2/h3-9,20,28-29H,10-17H2,1-2H3,(H,25,30) |
InChI Key |
OMMZXYCXHPSQGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CO)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CVT-2551; CVT 2551; CVT2551; RS-89961; UNII-ZV6358217Q. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)

